

Application Notes and Protocols for Radioligand Binding Assay with AT-076

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Compound of Interest

Compound Name: AT-076

Cat. No.: B605653

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Introduction

AT-076 is a potent pan-opioid receptor antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ , MOP), delta (δ , DOP), kappa (κ , KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Its unique profile as a balanced antagonist across the opioid receptor family makes it a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the complex roles of opioid signaling in various physiological and pathological processes.[4] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of **AT-076** with its target receptors.

Target Receptor Information

AT-076 acts as a silent antagonist at all four opioid receptors. It behaves as a competitive antagonist at the μ -opioid receptor and δ -opioid receptor, and as a noncompetitive antagonist at the κ -opioid receptor and nociceptin receptor.[2]

Binding Affinity of AT-076

The equilibrium dissociation constants (K_i) of **AT-076** for the human opioid receptors are summarized in the table below. This data is critical for designing competition binding assays.

Receptor Subtype	Ki (nM)
Mu (MOP)	1.67
Delta (DOP)	19.6
Kappa (KOP)	1.14
Nociceptin (NOP)	1.75

Data sourced from MedchemExpress and Wikipedia.

Experimental Protocols

This section outlines the detailed methodologies for performing radioligand binding assays with **AT-076**. The protocols are provided for both saturation and competition binding assays.

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the target opioid receptors.

Materials:

- Cells or tissues expressing the opioid receptor of interest
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail
- Sucrose Buffer: Lysis buffer containing 10% sucrose
- Homogenizer (e.g., Dounce or Polytron)
- High-speed centrifuge
- BCA Protein Assay Kit

Procedure:

- Harvest cells or dissect tissues and wash with ice-cold PBS.

- Homogenize the cells or tissues in 20 volumes of ice-cold Lysis Buffer.
- Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
- Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.
- Resuspend the final pellet in Sucrose Buffer.
- Determine the protein concentration using a BCA protein assay.
- Aliquot the membrane preparation and store at -80°C until use.

II. Competition Radioligand Binding Assay

This assay is used to determine the inhibitory constant (K_i) of **AT-076** by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

- Prepared cell membranes
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- Radioligand specific for the opioid receptor subtype (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP, [³H]-Nociceptin for NOP)
- **AT-076** stock solution
- Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor)
- 96-well plates
- Scintillation counter and scintillation cocktail
- Glass fiber filters (pre-soaked in 0.3% PEI for some applications)

Procedure:

- In a 96-well plate, add the following in a final volume of 250 μL per well:
 - 150 μL of diluted cell membranes (typically 3-20 μg protein for cells or 50-120 μg for tissue).
 - 50 μL of **AT-076** at various concentrations (e.g., 10^{-11} to 10^{-5} M).
 - 50 μL of the selected radioligand at a fixed concentration (typically at or below its K_d).
- For total binding wells, add 50 μL of Assay Buffer instead of **AT-076**.
- For non-specific binding wells, add 50 μL of the non-specific binding control.
- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters four times with ice-cold wash buffer.
- Dry the filters for 30 minutes at 50°C.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of **AT-076**.
- Determine the IC_{50} value (the concentration of **AT-076** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

III. Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (B_{max}) in a given tissue or cell preparation and the dissociation constant (K_d) of the radioligand.

Procedure:

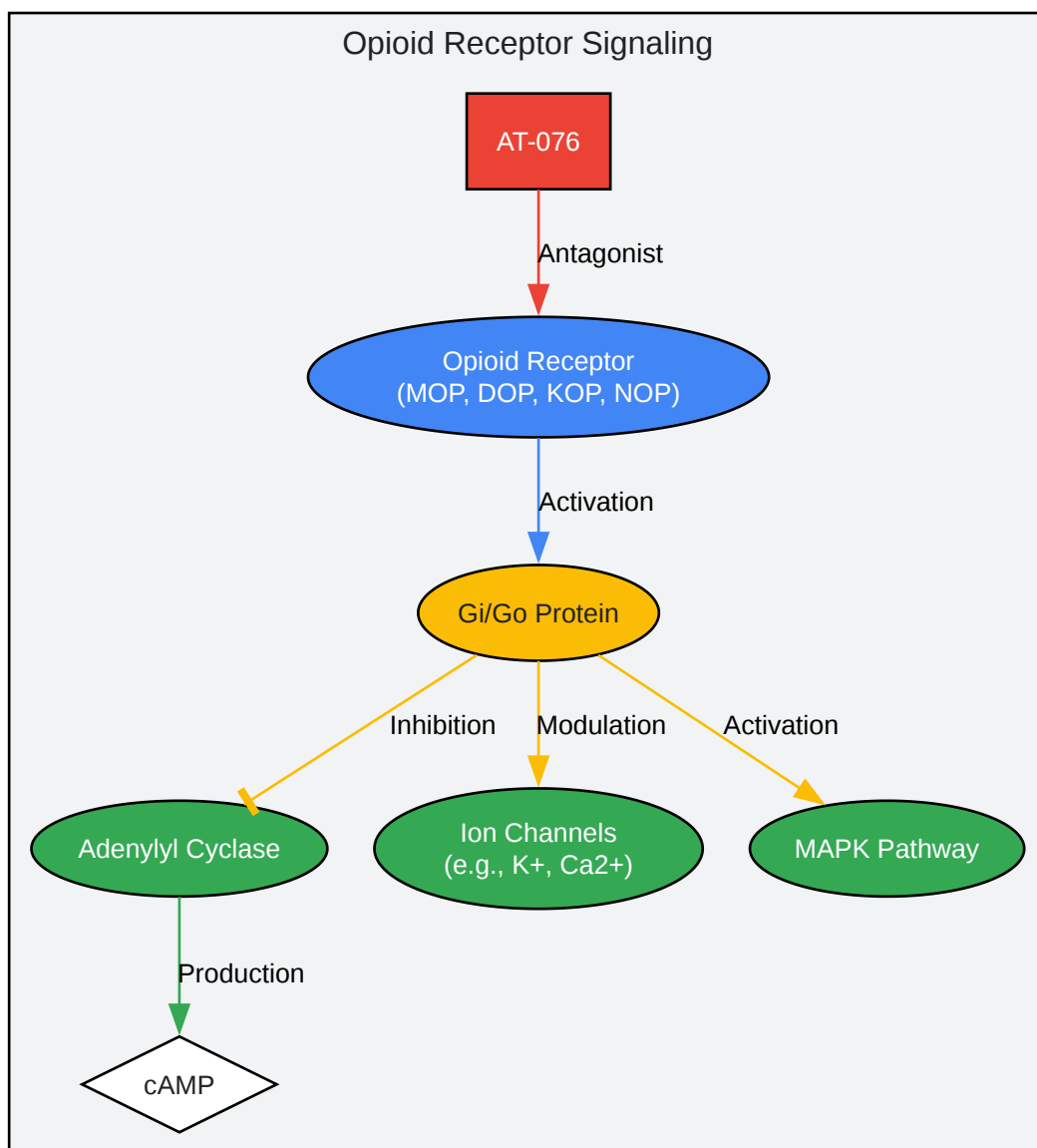
- In a 96-well plate, add the following in a final volume of 250 μ L per well:
 - 150 μ L of diluted cell membranes.
 - 50 μ L of the radioligand at various concentrations (typically spanning 0.1 to 10 times the estimated K_d).
 - 50 μ L of Assay Buffer for total binding or 50 μ L of the non-specific binding control for non-specific binding.
- Follow steps 4-8 from the Competition Radioligand Binding Assay protocol.

Data Analysis:

- Calculate specific binding for each concentration of the radioligand.
- Plot the specific binding against the concentration of the radioligand.
- Use non-linear regression analysis to fit the data to a one-site binding model to determine the B_{max} and K_d values.

Visualizations

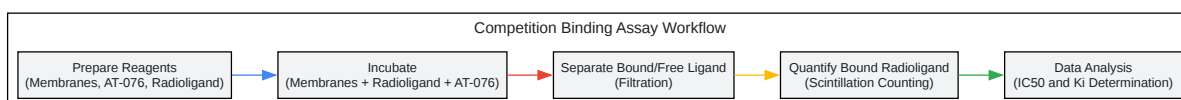
Opioid Receptor Signaling Pathway



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Caption: Simplified signaling pathway of opioid receptors, which are antagonized by **AT-076**.

Experimental Workflow for Competition Binding Assay



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Caption: Workflow for determining the binding affinity of **AT-076** via a competition assay.

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